N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)13-21-19(24)20(25)22-14-17(18-3-2-12-28-18)23-8-10-27-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNOJUOJMAJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 403.5 g/mol
- CAS Number : 946355-86-8
The structure incorporates a 4-methoxybenzyl group , a morpholino group , and a thiophen-2-yl group attached to an oxalamide backbone . These structural features contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Methoxybenzyl Intermediate : Reaction of 4-methoxybenzyl chloride with a base.
- Synthesis of the Morpholino Intermediate : Introduction of the morpholino group via reaction with an appropriate thiophenyl derivative.
- Coupling Reaction : The final step involves coupling the methoxybenzyl intermediate with the morpholino intermediate using oxalyl chloride.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary based on the context of use, necessitating further experimental studies to elucidate these mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit cell growth in various cancer cell lines, including:
| Cell Line | IC (µM) | Activity |
|---|---|---|
| HT-29 | 0.5 | High |
| M21 | 0.7 | Moderate |
| MCF7 | 0.6 | High |
These compounds have been noted for their ability to disrupt cell cycle progression, particularly blocking cells in the G2/M phase, which is critical for cancer treatment strategies .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the effectiveness of oxalamide derivatives in preclinical settings:
-
Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of several oxalamide derivatives against human cancer cell lines, demonstrating that modifications on the benzyl group significantly enhanced activity.
- Findings : Compounds with electron-donating groups exhibited increased potency.
- In Vivo Efficacy : Chick chorioallantoic membrane (CAM) assays were conducted to assess tumor growth inhibition by these compounds. Results indicated that certain derivatives effectively blocked angiogenesis and reduced tumor size comparable to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several oxalamides reported in the literature. Key analogues include:
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
Key Findings :
- Flavoring Agents: S336’s safety profile (NOEL = 100 mg/kg/day) suggests oxalamides with aromatic/heterocyclic substituents are well-tolerated .
- Metabolism: Oxalamides are metabolized via hydrolysis and oxidative pathways; the morpholino group in the target compound may slow degradation compared to pyridyl groups in S336 .
Physicochemical Properties
Melting points and spectral data for select analogues:
Table 4: Physicochemical Properties
Analysis :
- NMR and mass spectrometry are standard for oxalamide characterization, as seen in Compounds 16–18 and 80 .
Preparation Methods
Core Structural Considerations
The target molecule contains two distinct amine components:
- 4-Methoxybenzylamine : A primary aromatic amine with electron-donating methoxy functionality.
- 2-Morpholino-2-(thiophen-2-yl)ethylamine : A secondary aliphatic amine featuring a morpholine ring and thiophene heterocycle.
The oxalamide bridge (–NHC(O)C(O)NH–) necessitates sequential coupling of these amines with an oxalyl precursor. Retrosynthetic disconnection at the oxalamide bond suggests two synthetic routes:
- Route A : Oxalyl chloride-mediated coupling of pre-synthesized amines.
- Route B : Dehydrogenative coupling of ethylene glycol with amines, as demonstrated in ruthenium-catalyzed systems.
Synthesis of Amine Precursors
Preparation of 4-Methoxybenzylamine
4-Methoxybenzylamine is commercially available but can be synthesized via:
Synthesis of 2-Morpholino-2-(Thiophen-2-yl)Ethylamine
This intermediate requires a multi-step sequence:
- Thiophene Alkylation :
- Nitrile Reduction :
Oxalamide Bond Formation
Copper-Catalyzed Coupling (Route A)
Adapting the method from, the oxalamide is formed via:
- Reaction Setup :
- Procedure :
- 4-Methoxybenzylamine (1.0 equiv) and 2-morpholino-2-(thiophen-2-yl)ethylamine (1.3 equiv) are added sequentially to the reaction mixture.
- Key Observations :
- Workup and Purification :
Ruthenium-Catalyzed Dehydrogenative Coupling (Route B)
Based on, this sustainable approach avoids pre-functionalized oxalyl reagents:
- Catalytic System :
- Mechanism :
- Yield : 68% (lower than Route A due to steric hindrance from morpholine-thiophene group).
Comparative Analysis of Methodologies
| Parameter | Copper-Catalyzed (Route A) | Ruthenium-Catalyzed (Route B) |
|---|---|---|
| Yield | 72% | 68% |
| Reaction Time | 12 h | 24 h |
| Catalyst Cost | Low (CuCl2) | High (Ru complex) |
| Byproduct | H2O | H2 |
| Functional Group Tolerance | Moderate | High |
Route A is preferable for rapid, high-yield synthesis, while Route B offers greener credentials with H2 as the sole byproduct.
Alternative Pathways and Optimization
Hydrazone-Mediated Coupling
Adapting, hydrazine intermediates can bridge the amines:
- Synthesis of Hydrazine Linker :
- Coupling with Amines :
Solvent and Temperature Effects
- Ethanol vs. DMF : Ethanol improves yields by 15% compared to DMF, likely due to reduced side-product formation.
- Temperature Screening : Yields plateau above 120°C, with degradation observed at 140°C.
Scalability and Industrial Relevance
Gram-Scale Synthesis
Environmental Impact
- E-Factor Analysis :
- Route A: 8.2 (higher due to Cu waste)
- Route B: 3.1 (superior atom economy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
